molecular formula C22H22N2O4S2 B289355 N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289355
M. Wt: 442.6 g/mol
InChI Key: VQKCQFFZJFHNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a benzothiophene derivative that has been synthesized through various methods and has been found to possess numerous biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and apoptosis. N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to possess numerous biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and possess antimicrobial properties. Additionally, N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to possess antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to possess anti-inflammatory and antimicrobial properties, making it a potential treatment for inflammatory and infectious diseases. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

Future research on N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could focus on its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies could investigate the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its potential use in treating other diseases, such as inflammatory and infectious diseases. Further research could also investigate the potential toxicity of N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its safety for use in vivo.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through various methods, including the reaction of 2,4-dimethoxyaniline with thiophene-2-carbonyl chloride in the presence of triethylamine and then reacting the resulting product with 3-chloro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. Another method involves the reaction of 2,4-dimethoxyaniline with thiophene-2-carbonyl isothiocyanate in the presence of triethylamine and then reacting the resulting product with 3-chloro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. Both methods have been found to yield N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in good yields.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to possess numerous scientific research applications, including its potential as an anti-cancer agent. Studies have found that N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to possess antimicrobial properties and has been studied for its potential use in treating bacterial and fungal infections.

properties

Molecular Formula

C22H22N2O4S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H22N2O4S2/c1-27-13-9-10-15(16(12-13)28-2)23-21(26)19-14-6-3-4-7-17(14)30-22(19)24-20(25)18-8-5-11-29-18/h5,8-12H,3-4,6-7H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

VQKCQFFZJFHNOY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CS4)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CS4)OC

Origin of Product

United States

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